molecular formula C11H8N2 B14756985 1h-Cyclopenta[b]quinoxaline CAS No. 269-67-0

1h-Cyclopenta[b]quinoxaline

Cat. No.: B14756985
CAS No.: 269-67-0
M. Wt: 168.19 g/mol
InChI Key: YCAGCOUZKKZIHH-UHFFFAOYSA-N
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Description

1H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety

Preparation Methods

The synthesis of 1H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted o-phenylenediamine with cyclopentanone in the presence of an acid catalyst. This reaction proceeds through a condensation mechanism, leading to the formation of the desired quinoxaline derivative .

Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

1H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring into dihydroquinoxaline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit protein biosynthesis by interfering with the function of ribosomal subunits. This cytostatic mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and inhibits tumor growth .

Comparison with Similar Compounds

1H-Cyclopenta[b]quinoxaline can be compared with other similar compounds such as quinolines, quinazolines, and cinnolines. These compounds share structural similarities but differ in their chemical properties and biological activities. For example:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science .

Properties

CAS No.

269-67-0

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

1H-cyclopenta[b]quinoxaline

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-6H,7H2

InChI Key

YCAGCOUZKKZIHH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC3=CC=CC=C3N=C21

Origin of Product

United States

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